molecular formula C22H18F3N B2367375 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole CAS No. 860648-99-3

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole

Cat. No.: B2367375
CAS No.: 860648-99-3
M. Wt: 353.388
InChI Key: USKUVZNDRVELDK-UHFFFAOYSA-N
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Description

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Chemical Reactions Analysis

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Scientific Research Applications

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole can be compared with other trifluoromethylated carbazoles and indole derivatives. Similar compounds include:

  • 1,4-dimethyl-9-[3-(trifluoromethyl)phenyl]-9H-carbazole
  • 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-indole
  • 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-phenanthridine

These compounds share structural similarities but differ in their specific chemical and biological properties, highlighting the unique features of this compound .

Properties

IUPAC Name

1,4-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)26(21)13-16-6-5-7-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKUVZNDRVELDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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